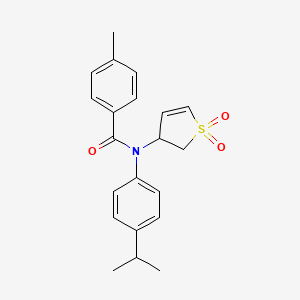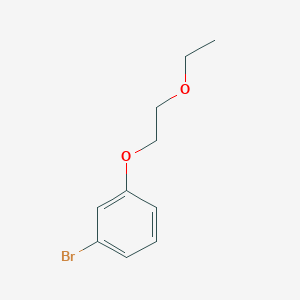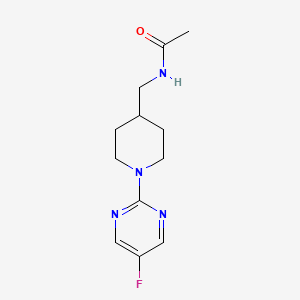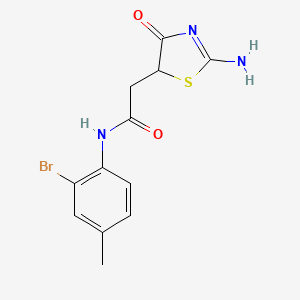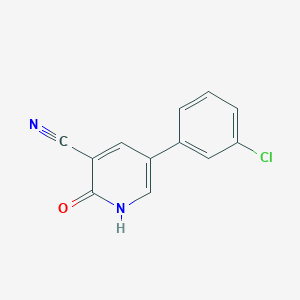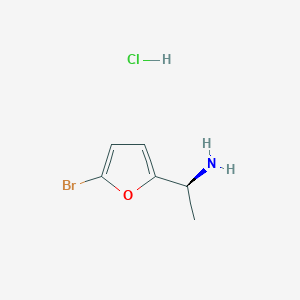
(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis analysis of “(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride” is not available in the search results .Molecular Structure Analysis
The molecular structure of “(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride” are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride” are not outlined in the search results .Applications De Recherche Scientifique
Metabolism Studies
- Metabolism in Rats : A study examined the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally similar to (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride, in rats. It identified various metabolites, suggesting the presence of multiple metabolic pathways in this class of compounds (Kanamori et al., 2002).
Synthetic Applications
- Synthesis of Labelled Compounds : The synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide from related compounds demonstrates the relevance of brominated ethanamines in the preparation of labeled compounds for research purposes (Bach & Bridges, 1982).
Analogs and Derivatives
Study of Hallucinogenic Analogues : Research into 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines, which are structurally related to (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride, contributes to the understanding of the activity and binding properties of these compounds (Nichols et al., 1991).
Biocide Applications : A study on 2-(Decylthio)ethanamine Hydrochloride, another ethanamine derivative, demonstrates its use as a biocide with broad-spectrum activity, suggesting potential applications for (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride in similar contexts (Walter & Cooke, 1997).
Biochemical Interactions
DNA Interaction Studies : Cu(II) complexes with tridentate ligands, including those structurally related to (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride, have been studied for their DNA binding and nuclease activity, indicating the potential of similar compounds in biochemical research (Kumar et al., 2012).
Reactivity in Domino Reactions : Research on o-Bromo(propa-1,2-dien-1-yl)arenes, related to bromoethanamine compounds, highlights their reactivity and potential applications in the synthesis of complex molecules (Masters et al., 2011).
Synthesis of Novel Compounds : Studies on the synthesis of new compounds, such as 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one, from related bromoethanamine derivatives, demonstrate the versatility of these compounds in creating novel substances with potential pharmacological applications (Power et al., 2015).
Polymer Synthesis : The use of brominated compounds in the synthesis of polymers with controlled molecular architecture showcases their importance in material science and polymer research (Hawker & Fréchet, 1990).
Toxicokinetic Studies : Research on the toxicokinetics of NBOMe derivatives, which are structurally related to bromoethanamine compounds, provides insights into their metabolism, aiding in the screening and identification of substance abuse (Richter et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S)-1-(5-bromofuran-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRYJPPQTPWPHV-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(O1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



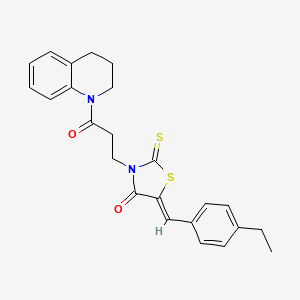
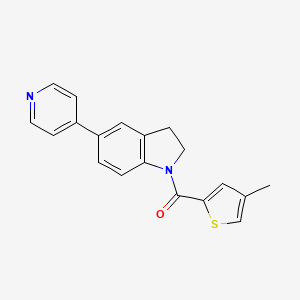
![2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2890816.png)
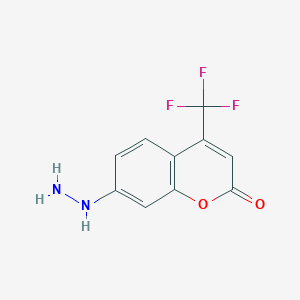
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890819.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2890821.png)
